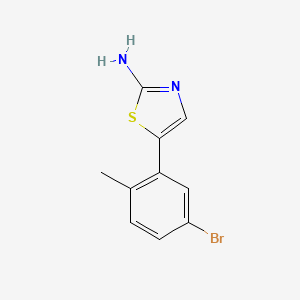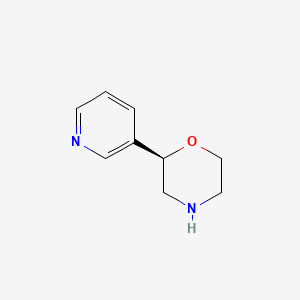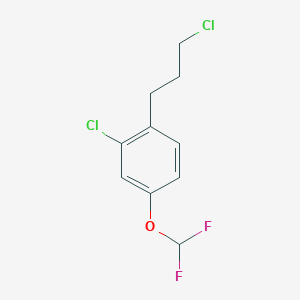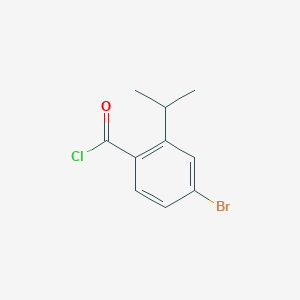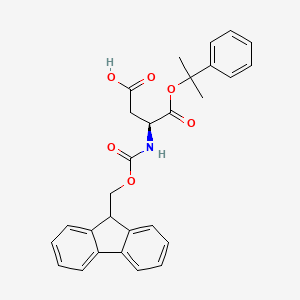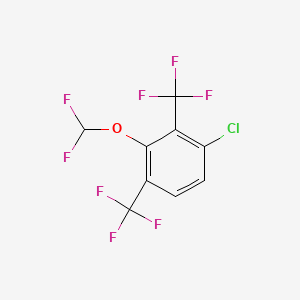
4-(benzyloxy)dihydrofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)dihydrofuran-3(2H)-one is an organic compound that belongs to the class of dihydrofurans It is characterized by a furan ring that is partially saturated and substituted with a benzyloxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)dihydrofuran-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of α’-hydroxyenones in the presence of a catalytic amount of strong acid, such as toluene, under reflux conditions . This method provides the dihydrofuran-3(2H)-one structure via a formal 5-endo-trig cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)dihydrofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of Lewis acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)dihydrofuran-3(2H)-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It may be used in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism by which 4-(benzyloxy)dihydrofuran-3(2H)-one exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Dihydrofuran-3(2H)-one: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
2,3-Dihydrofuran: A simpler structure that may not provide the same level of reactivity or specificity.
Benzyloxy-substituted furans: These compounds share the benzyloxy group but differ in the degree of saturation and position of substitution.
Uniqueness
4-(Benzyloxy)dihydrofuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
4-phenylmethoxyoxolan-3-one |
InChI |
InChI=1S/C11H12O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
Clave InChI |
QMNAIDUKHKVICE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)CO1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B14040318.png)

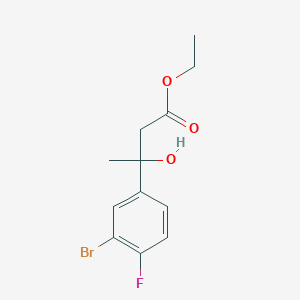
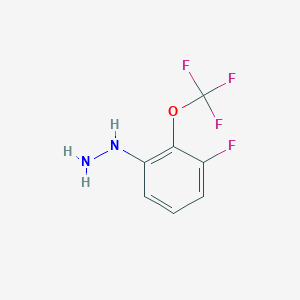
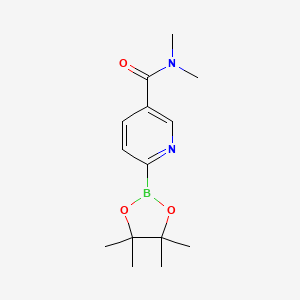
![4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one](/img/structure/B14040355.png)
![7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B14040360.png)
![2-(10-(1-Naphthalenyl)-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B14040370.png)
